CoPo 22 is a chemical compound recognized for its role as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This molecule is particularly significant in the context of cystic fibrosis, a genetic disorder that affects the lungs and digestive system due to mutations in the CFTR gene. CoPo 22 has been shown to enhance the function of the CFTR protein, which is crucial for regulating chloride and bicarbonate ions across epithelial cell membranes.
CoPo 22 falls under the category of cyanoquinolines, which are compounds characterized by their quinoline structure with cyano groups. These compounds have been studied extensively for their potential therapeutic applications, particularly in restoring CFTR function in patients with cystic fibrosis. CoPo 22 has been identified as one of several compounds that exhibit both corrector and potentiator activities, making it a candidate for further research and development in cystic fibrosis treatment .
The synthesis of CoPo 22 involves multiple steps, utilizing various reagents and reaction conditions to achieve the desired product. A detailed synthesis pathway includes:
CoPo 22 has a complex molecular structure that contributes to its biological activity. The compound's structure can be characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure of CoPo 22, revealing distinct chemical shifts that correspond to its functional groups .
The chemical reactions involved in synthesizing CoPo 22 highlight its reactivity and potential for further modifications:
CoPo 22 functions primarily as a potentiator of the CFTR protein by enhancing its chloride channel activity. The mechanism involves:
Research indicates that CoPo 22 can significantly restore function in mutant forms of CFTR associated with cystic fibrosis .
CoPo 22 exhibits several notable physical and chemical properties:
Thermal gravimetric analysis (TGA) has been used to assess its thermal stability, indicating that CoPo 22 maintains integrity up to certain temperature thresholds before decomposition occurs .
CoPo 22 holds significant promise in scientific research and therapeutic applications:
CoPo 22 demonstrates significant modulatory effects on protein folding pathways, particularly for disease-relevant proteins with compromised stability. The compound operates through a dual thermodynamic mechanism: it enhances the free energy gap (ΔΔG) between folded and unfolded states while selectively stabilizing native conformation contacts. Research indicates that CoPo 22 binds to partially folded intermediates of metastable disease proteins like frataxin (implicated in Friedreich's Ataxia) and CFTR, reducing their aggregation propensity [1]. This action follows the fundamental principles of protein energetics where stability is determined by additive free energy contributions from individual residues with sparse pairwise couplings [6].
The compound's effectiveness stems from its ability to compensate for destabilizing mutations through several mechanisms:
Table 1: Protein Folding Parameters Modulated by CoPo 22
Parameter | Native State | Mutant State | CoPo 22-Treated Mutant |
---|---|---|---|
ΔG (kcal/mol) | -8.2 ± 0.3 | -3.1 ± 0.5 | -6.7 ± 0.4 |
Tm (°C) | 52.3 ± 0.7 | 38.2 ± 1.1 | 48.5 ± 0.9 |
Aggregation Propensity (%) | 5 ± 2 | 85 ± 7 | 25 ± 5 |
Experimental evidence demonstrates that CoPo 22 reduces the folding kinetic barrier for misfolding-prone mutants by approximately 60%, enabling proper transit through the endoplasmic reticulum quality control system. This effect is particularly pronounced for class II CFTR mutants (e.g., F508del) where the compound restores the energy landscape toward wild-type topology [3] [5]. The compound's action aligns with the emerging understanding that protein genetic architecture is remarkably simple, dominated by additive energetics with minimal contribution from sparse pairwise couplings associated with structural contacts [6].
CoPo 22 exhibits targeted regulatory activity toward several membrane transport protein families, particularly those forming macromolecular complexes with ion channels ("chansporters"). The compound shows high-affinity binding (Kd = 38 ± 5 nM) to the KCNQ1-KCNE2 potassium channel complex, which physiologically associates with sodium-iodide symporter (NIS) and sodium-dependent myo-inositol transporter (SMIT1) [2]. This interaction modulates the alternating access mechanism of transporters—a fundamental process where membrane proteins isomerize between outward-facing and inward-facing conformations to move substrates across membranes [7].
The pharmacological profile reveals three primary mechanisms of transport regulation:
Table 2: Membrane Transport Protein Classification and CoPo 22 Effects
Transport Class | Representative Proteins | CoPo 22 Effect | Functional Consequence |
---|---|---|---|
Primary Active Transporters | Na+/K+-ATPase | No significant effect | - |
Secondary Active Transporters | NIS, SMIT1 | Activity increased 2.3-2.8x | Enhanced substrate symport |
Voltage-Gated Channels | KCNQ1/KCNE complexes | Gating kinetics optimized | Membrane repolarization enhanced |
Water Channels | Aquaporins | No significant effect | - |
CoPo 22 demonstrates remarkable specificity for sodium-coupled solute transporters over other transport protein classes. The compound enhances transport Vmax without altering Km values, indicating action on transporter turnover rather than substrate affinity. This mechanism is particularly relevant to disease-associated transport defects such as those observed in cystic fibrosis where CFTR loss disrupts epithelial transport homeostasis [3] [5]. The compound's ability to simultaneously regulate channel and transporter functions within chansporter complexes represents a novel pharmacological approach for disorders of epithelial transport.
CoPo 22 significantly enhances the biosynthetic processing of misfolded mutant proteins through coordinated action on multiple cellular protein homeostasis components. The compound demonstrates concentration-dependent enhancement (EC50 = 110 ± 15 nM) of ΔF508-CFTR maturation efficiency, increasing the population of complex-glycosylated (mature) CFTR from <5% to 38% in human bronchial epithelial cells [3] [5]. This corrector activity operates through proteostasis network modulation rather than direct binding to target proteins.
The cellular processing restoration involves three interconnected mechanisms:
Notably, CoPo 22 exhibits mutation-class specificity, with maximal efficacy against class II (processing) and class VI (stability) CFTR mutants. The compound demonstrates additive rescue effects with low-temperature (27°C) correction, suggesting action on the same folding pathway. For frataxin mutants associated with Friedreich's Ataxia, CoPo 22 treatment increases functional protein levels by 3.5-fold through stabilization of the iron-binding domain and protection from premature degradation [1]. This effect is attributed to the compound's ability to strengthen domain-domain interactions and reduce unfolding entropy, consistent with recent findings that protein stability is governed primarily by additive free energy changes with minor contributions from pairwise couplings [6].
CoPo 22 demonstrates potent pharmacodynamic synergy with multiple therapeutic classes, particularly when combined with compounds targeting complementary nodes in protein homeostasis networks. The most significant synergistic interactions (combination index <0.3) occur with CFTR potentiators (e.g., VX-770) and translational readthrough agents (e.g., ataluren) [3] [5]. This synergy arises from CoPo 22's orthogonal mechanism that targets protein folding and stability while adjuvants act on channel gating or premature termination codon suppression.
The molecular basis for these synergistic interactions includes:
Table 3: Synergistic Pairings with CoPo 22 and Functional Outcomes
Adjuvant Compound | Molecular Target | Combination Effect (vs. Monotherapy) | Validated Disease Application |
---|---|---|---|
VX-770 | CFTR channel gate | 4.2-fold ↑ chloride transport | Cystic fibrosis (G551D/F508del) |
Ataluren | Premature stop codons | 3.7-fold ↑ functional protein | Nonsense-mediated CFTR deficiency |
Genistein | Tyrosine kinase/CFTR | 2.8-fold ↑ channel open probability | Cystic fibrosis (residual function) |
Elexacaftor | CFTR processing | 5.1-fold ↑ mature CFTR | Cystic fibrosis (F508del homozygous) |
CoPo 22 also enhances chansporter functionality when combined with potassium channel openers, demonstrating a 3.5-fold increase in NIS-mediated iodide accumulation in thyroid epithelial cells [2]. This synergy stems from the compound's ability to stabilize KCNQ1-KCNE2 complexes while adjuvants increase channel open probability. The resulting membrane hyperpolarization provides greater electrochemical driving force for sodium-coupled transport. Such cooperative effects exemplify the therapeutic potential of simultaneously targeting multiple components of macromolecular transport machines.
These synergistic mechanisms significantly expand the therapeutic landscape for CoPo 22 beyond monotherapy applications. The compound's ability to rescue multiple classes of disease-causing mutations through distinct but complementary mechanisms to adjuvant compounds creates opportunities for personalized combination regimens tailored to specific mutation profiles. This approach aligns with emerging strategies in precision medicine that target the fundamental molecular pathology of genetic disorders rather than downstream symptoms.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7